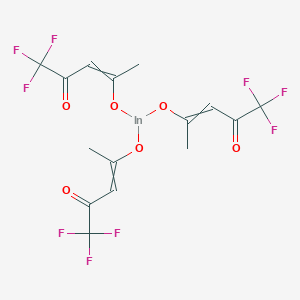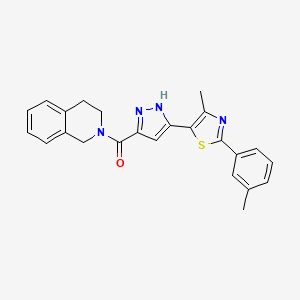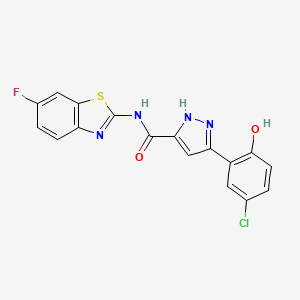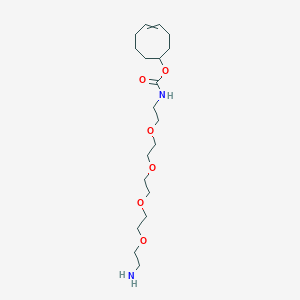
Indium(III)trifluoroacetylacetonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium(III)trifluoroacetylacetonate is an organometallic compound with the chemical formula C15H12F9InO6. It is widely used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indium(III)trifluoroacetylacetonate is typically synthesized through the reaction of indium(III) chloride with trifluoroacetylacetone in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization. The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized for yield and purity, often employing advanced purification techniques such as column chromatography and vacuum distillation. The industrial production methods are designed to meet the stringent quality standards required for its various applications.
Análisis De Reacciones Químicas
Types of Reactions: Indium(III)trifluoroacetylacetonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium(III) oxide.
Reduction: It can be reduced to lower oxidation states of indium.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in organic solvents under inert atmosphere conditions.
Major Products Formed:
Oxidation: Indium(III) oxide.
Reduction: Lower oxidation state indium compounds.
Substitution: Various indium complexes with different ligands.
Aplicaciones Científicas De Investigación
Indium(III)trifluoroacetylacetonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: this compound is used in the development of radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is utilized in the production of thin films and coatings for electronic devices, as well as in the synthesis of advanced materials such as indium oxide nanoparticles.
Mecanismo De Acción
The mechanism of action of Indium(III)trifluoroacetylacetonate involves its ability to coordinate with various ligands and form stable complexes. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The pathways involved in its mechanism of action are largely dependent on the specific application and the nature of the ligands involved.
Comparación Con Compuestos Similares
- Indium(III)acetylacetonate
- Indium(III)trifluoromethanesulfonate
- Indium(III)chloride
Comparison: Indium(III)trifluoroacetylacetonate is unique due to its trifluoroacetylacetonate ligands, which impart distinct chemical properties such as increased stability and reactivity compared to other indium complexes. For example, Indium(III)acetylacetonate lacks the fluorine atoms, resulting in different reactivity and solubility characteristics. Indium(III)trifluoromethanesulfonate, on the other hand, has different coordination chemistry and is used in different catalytic applications. Indium(III)chloride is a simpler compound with broader applications but lacks the specificity and stability provided by the trifluoroacetylacetonate ligands.
Propiedades
Fórmula molecular |
C15H12F9InO6 |
|---|---|
Peso molecular |
574.05 g/mol |
Nombre IUPAC |
4-bis[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3 |
Clave InChI |
JSFSIUKMFCYGBL-UHFFFAOYSA-K |
SMILES canónico |
CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14103210.png)
![3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14103216.png)
![2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14103217.png)
![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14103218.png)
![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14103220.png)

![3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103232.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103244.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14103259.png)
![N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14103282.png)
![N-(2,3-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14103285.png)
